2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol
Overview
Description
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a trifluoromethyl group, which is often incorporated into drug molecules to enhance their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups .
Scientific Research Applications
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the cyclopropyl and ethanol groups.
5-Cyclopropyl-1H-pyrazole: Contains the cyclopropyl group but not the trifluoromethyl group.
2-(1H-Pyrazol-1-yl)ethanol: Similar structure but without the trifluoromethyl and cyclopropyl groups.
Uniqueness
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is unique due to the combination of the trifluoromethyl, cyclopropyl, and ethanol groups, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, a compound with the CAS number 1006480-18-7, is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group and a trifluoromethyl moiety attached to a pyrazole ring. The molecular formula is , with a molecular weight of 248.20 g/mol. The compound's InChI key is KHAWEFXJUZDZDX-UHFFFAOYSA-N, indicating its unique structural identity.
Synthesis
The synthesis of pyrazole derivatives, including this compound, typically involves reactions of hydrazones with various electrophiles. Recent advances in synthetic methodologies have allowed for improved yields and regioselectivity in the formation of these compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including HeLa and A375 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Effects
In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory properties. They may exert these effects by modulating inflammatory pathways and reducing cytokine production. For example, similar compounds have shown promise in reducing inflammation in animal models of arthritis .
Neuroprotective Activity
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent anticancer activity .
- Inflammation Model : In a murine model of inflammation, treatment with a similar pyrazole compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to controls .
- Neuroprotection : In vitro studies showed that certain pyrazole derivatives could significantly reduce neuronal cell death induced by oxidative agents, suggesting potential applications in treating neurodegenerative conditions .
Data Table: Biological Activities of Pyrazole Derivatives
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h5-6,15H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJUANFSKOOLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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